molecular formula C15H8F6N4S B1386888 4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol CAS No. 1170510-97-0

4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1386888
CAS No.: 1170510-97-0
M. Wt: 390.3 g/mol
InChI Key: OSPDWTMNHOIXNC-UHFFFAOYSA-N
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Description

4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a compound that has garnered significant interest in various fields of scientific research due to its unique chemical structure and properties. The presence of trifluoromethyl groups and a triazole ring in its structure contributes to its stability and reactivity, making it a valuable compound in medicinal chemistry, materials science, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents to enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the triazole ring or the phenyl group .

Scientific Research Applications

4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups and the triazole ring play crucial roles in enhancing the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol stands out due to its combination of trifluoromethyl groups, a triazole ring, and a pyridine moiety, which collectively contribute to its unique chemical and biological properties. This makes it a versatile compound with a wide range of applications in various fields of research and industry .

Properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenyl]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6N4S/c16-14(17,18)9-5-10(15(19,20)21)7-11(6-9)25-12(23-24-13(25)26)8-1-3-22-4-2-8/h1-7H,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPDWTMNHOIXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=S)N2C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

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